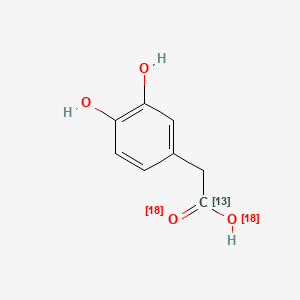

2-(3,4-dihydroxyphenyl)acetic acid

Cat. No. B563719

M. Wt: 173.14 g/mol

InChI Key: CFFZDZCDUFSOFZ-SWDPYBNISA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04493823

Procedure details

The preparation of the above compound can be carried out according to the information set forth in the Berichte der deutschen chemischen Gesellschaft 42: 2949, incorporated herein by reference. In the present case, the compound was prepared from the commercially available 3,4-dimethoxyphenylacetic acid. A mixture of 115 gm (587 mmol) of 3,4-dimethoxyphenylacetic acid, 1052 gm (2.35 mol) of 57% hydroiodic acid, and 14 gm of red phosphorus was agitated for 1.5 hours at 95° C. and for an additional 1.5 hours at 105° to 110° C., during which time the calculated amount (166.5 gm) of methyliodide was distilled off. After cooling of the mixture, removal of the red phosphorus by filtration, evaporation of the solution, and taking up of the residue in ether, the ether solution was treated with concentrated NaHSO3 solution and activated charcoal. After drying of the light-yellow solution with Na2SO4 and evaporation, the residue was suspended in methylene chloride, the residual water was removed by azeotropic distillation, and, after the suspension was cooled, the solid product was removed by suction filtration and dried at 50° C. An amount of 63 gm of 3,4-dihydroxyphenylacetic acid, with a melting point of 126° to 129° C., was obtained (64% of theory).

[Compound]

Name

red phosphorus

Quantity

14 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

C[O:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]([OH:14])=[O:13])[CH:6]=[CH:7][C:8]=1[O:9]C.I.CI>>[OH:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]([OH:14])=[O:13])[CH:6]=[CH:7][C:8]=1[OH:9]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C(C=CC1OC)CC(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

115 g

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C(C=CC1OC)CC(=O)O

|

|

Name

|

|

|

Quantity

|

1052 g

|

|

Type

|

reactant

|

|

Smiles

|

I

|

[Compound]

|

Name

|

red phosphorus

|

|

Quantity

|

14 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

166.5 g

|

|

Type

|

reactant

|

|

Smiles

|

CI

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The preparation of the above compound

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled off

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling of the mixture, removal of the red phosphorus by filtration, evaporation of the solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the ether solution was treated with concentrated NaHSO3 solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

After drying of the light-yellow solution with Na2SO4 and evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residual water was removed by azeotropic distillation

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

after the suspension was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solid product was removed by suction filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 50° C

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC=1C=C(C=CC1O)CC(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 63 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04493823

Procedure details

The preparation of the above compound can be carried out according to the information set forth in the Berichte der deutschen chemischen Gesellschaft 42: 2949, incorporated herein by reference. In the present case, the compound was prepared from the commercially available 3,4-dimethoxyphenylacetic acid. A mixture of 115 gm (587 mmol) of 3,4-dimethoxyphenylacetic acid, 1052 gm (2.35 mol) of 57% hydroiodic acid, and 14 gm of red phosphorus was agitated for 1.5 hours at 95° C. and for an additional 1.5 hours at 105° to 110° C., during which time the calculated amount (166.5 gm) of methyliodide was distilled off. After cooling of the mixture, removal of the red phosphorus by filtration, evaporation of the solution, and taking up of the residue in ether, the ether solution was treated with concentrated NaHSO3 solution and activated charcoal. After drying of the light-yellow solution with Na2SO4 and evaporation, the residue was suspended in methylene chloride, the residual water was removed by azeotropic distillation, and, after the suspension was cooled, the solid product was removed by suction filtration and dried at 50° C. An amount of 63 gm of 3,4-dihydroxyphenylacetic acid, with a melting point of 126° to 129° C., was obtained (64% of theory).

[Compound]

Name

red phosphorus

Quantity

14 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

C[O:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]([OH:14])=[O:13])[CH:6]=[CH:7][C:8]=1[O:9]C.I.CI>>[OH:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]([OH:14])=[O:13])[CH:6]=[CH:7][C:8]=1[OH:9]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C(C=CC1OC)CC(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

115 g

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C(C=CC1OC)CC(=O)O

|

|

Name

|

|

|

Quantity

|

1052 g

|

|

Type

|

reactant

|

|

Smiles

|

I

|

[Compound]

|

Name

|

red phosphorus

|

|

Quantity

|

14 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

166.5 g

|

|

Type

|

reactant

|

|

Smiles

|

CI

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The preparation of the above compound

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled off

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling of the mixture, removal of the red phosphorus by filtration, evaporation of the solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the ether solution was treated with concentrated NaHSO3 solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

After drying of the light-yellow solution with Na2SO4 and evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residual water was removed by azeotropic distillation

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

after the suspension was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solid product was removed by suction filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 50° C

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC=1C=C(C=CC1O)CC(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 63 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |